8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Catalog No.
S548184
CAS No.
914913-88-5
M.F
C24H22O6
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)m...

CAS Number

914913-88-5

Product Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

Palomid 529; Palomid-529; Palomid529; P529; P 529; P-529.

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

Description

The exact mass of the compound Palomid 529 is 406.14164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Palomid 529, also known as P529, RES-529, and SG 00529, is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway []. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Due to its ability to modulate this pathway, Palomid 529 has emerged as a valuable tool for scientific research in several areas.

Inhibiting Cancer Cell Growth

The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers []. Palomid 529's ability to inhibit this pathway makes it a potential candidate for cancer research. Studies have shown that Palomid 529 can suppress the growth and proliferation of cancer cells in vitro and in vivo.

Here are some examples of how Palomid 529 is being investigated in cancer research:

  • Understanding mechanisms of tumorigenesis: Researchers are using Palomid 529 to dissect the role of the PI3K/Akt/mTOR pathway in cancer development and progression.
  • Evaluating therapeutic efficacy: Palomid 529 is being tested in preclinical models to assess its potential as a therapeutic agent for different types of cancer.
  • Identifying drug combinations: Scientists are investigating the potential of combining Palomid 529 with other anti-cancer drugs to improve treatment efficacy.

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one, commonly referred to as Palomid 529, is a synthetic compound classified within the flavonoid family. Its structure comprises a chromene backbone with various methoxy and hydroxyethyl substituents. The compound has a molecular formula of C24H22O6C_{24}H_{22}O_6 and a molecular weight of approximately 406.434 g/mol . Its IUPAC name reflects the specific arrangement of its functional groups, which include methoxy groups and a hydroxyethyl moiety.

Palomid 529 acts as a dual inhibitor of the mTORC1 and mTORC2 complexes, which are key players in regulating cell growth, proliferation, and survival [, ]. By inhibiting these pathways, Palomid 529 disrupts the signaling cascade that promotes abnormal blood vessel growth (angiogenesis) []. Additionally, it may induce apoptosis (programmed cell death) in endothelial cells, further hindering blood vessel formation [].

Studies in animal models of retinal diseases and cancer have shown Palomid 529 to be effective in inhibiting neovascularization (formation of new blood vessels) []. Interestingly, it appears to selectively target abnormal blood vessel growth while allowing normal blood vessel formation to proceed []. This specific action could be advantageous for therapeutic applications.

The chemical behavior of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one can be characterized by its potential to undergo various reactions typical of flavonoids, such as:

  • Methylation: The methoxy groups can participate in methylation reactions.
  • Hydrolysis: The ester functionalities may undergo hydrolysis under acidic or basic conditions.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.

These reactions are significant for understanding its stability and reactivity in biological systems.

Palomid 529 exhibits notable biological activities, particularly in the context of cancer research. It has been shown to inhibit the activity of the mammalian target of rapamycin complex 2 (mTORC2), which is crucial for cell growth and proliferation. This inhibition may lead to reduced tumor growth in various cancer models, making it a candidate for therapeutic development against malignancies . Additionally, it has demonstrated anti-inflammatory properties, which can further contribute to its therapeutic potential.

The synthesis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one typically involves multi-step organic reactions including:

  • Formation of the chromene core: This can be achieved through cyclization reactions involving phenolic compounds.
  • Substitution reactions: The introduction of methoxy and hydroxyethyl groups can be performed via nucleophilic substitution.
  • Final modifications: Additional steps may include protecting groups and deprotection strategies to yield the final product.

Detailed synthetic pathways are often proprietary or described in patent literature .

The primary applications of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one lie in biomedical research, particularly in oncology. Its ability to modulate mTORC2 activity positions it as a potential therapeutic agent in cancer treatment. Furthermore, its anti-inflammatory properties suggest applications in treating inflammatory diseases and conditions related to oxidative stress.

Research indicates that Palomid 529 interacts with several molecular targets involved in cellular signaling pathways. Specifically, it affects the mTOR signaling pathway, which is pivotal in regulating cell growth and metabolism. Interaction studies have shown that it can inhibit key proteins associated with tumor progression and survival, such as HRAS and KRAS . These interactions highlight its potential as a targeted therapy in cancer treatment.

Several compounds share structural similarities with 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one, particularly within the flavonoid class. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
QuercetinContains a flavonoid backboneKnown for antioxidant properties
CurcuminPhenolic structure with methoxy groupsExhibits strong anti-inflammatory effects
GenisteinIsoflavonoid with similar substitutionsKnown for its estrogenic activity

The uniqueness of Palomid 529 lies in its specific combination of methoxy and hydroxyethyl groups, which may enhance its bioactivity compared to other flavonoids.

Fourier Transform Infrared Signature Analysis of Functional Groups

The Fourier Transform Infrared spectroscopic analysis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one provides comprehensive information about the functional groups present in this complex organic molecule. The compound contains multiple characteristic functional groups that exhibit distinct vibrational signatures in the infrared spectrum [1] [2] [3].

The lactone carbonyl group (C=O) of the benzo[c]chromen-6-one core represents the most prominent absorption feature, expected to appear as a strong, sharp band in the region of 1750-1715 cm⁻¹ [4] [3]. This carbonyl stretching frequency is characteristic of six-membered lactone rings and distinguishes the compound from ketones or carboxylic acids, which typically absorb at different frequencies. The conjugation with the aromatic system may cause a slight downfield shift of approximately 20-30 cm⁻¹ from the typical saturated lactone frequency [5] [6].

The aromatic C=C stretching vibrations manifest as multiple medium to weak intensity bands in the 1625-1440 cm⁻¹ region [3] [7]. These absorptions arise from both the benzo[c]chromen-6-one framework and the 4-methoxyphenyl substituent. The presence of multiple aromatic rings contributes to the complexity of this spectral region, with each ring system contributing distinct vibrational modes.

Aromatic C-H stretching appears as medium intensity absorptions in the 3100-3000 cm⁻¹ region [3] [8]. These bands are characteristic of sp² hybridized carbon-hydrogen bonds and provide clear evidence for the aromatic nature of the compound. The multiple aromatic rings present in the structure contribute to the intensity of these absorptions.

The methoxy groups (-OCH₃) present in the molecule exhibit characteristic C-O stretching vibrations in the 1300-1000 cm⁻¹ region [9] [10]. These appear as strong, sharp bands and are diagnostic for ether linkages. The compound contains two methoxy groups: one attached to the benzo[c]chromen-6-one core and another on the 4-methoxyphenyl substituent. Additionally, the methoxy C-H stretching appears as a distinct sharp peak at approximately 2830 cm⁻¹, which is characteristic of the symmetric C-H stretch of methoxy groups [9].

The hydroxyl group (-OH) of the 1-hydroxyethyl substituent produces a broad, strong absorption in the 3550-3200 cm⁻¹ region [3] [11]. This band may show some hydrogen bonding characteristics, particularly in the solid state or concentrated solutions, which would broaden the absorption and shift it to lower frequencies. The secondary alcohol nature of this group contributes to its spectroscopic signature.

Aliphatic C-H stretching from the methyl and methylene groups appears in the 2990-2850 cm⁻¹ region as medium to strong intensity bands [3] [7]. These absorptions arise from the ethyl group and the methylene bridge connecting the 4-methoxyphenyl moiety to the main chromophore.

The ether linkage (C-O-C) connecting the 4-methoxyphenyl group to the benzo[c]chromen-6-one core exhibits a strong C-O stretching vibration, typically appearing in the fingerprint region around 1200-1000 cm⁻¹ [10] [11]. This absorption may overlap with the methoxy C-O stretches but contributes to the overall intensity in this region.

1H/13C Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one provides detailed structural information through both proton (1H) and carbon-13 (13C) NMR spectroscopy. The complex aromatic nature of this molecule results in characteristic chemical shift patterns that reflect the electronic environment of each nucleus [12] [13].

1H NMR Spectral Analysis

The aromatic proton region (6.5-8.5 ppm) contains multiple signals corresponding to the benzo[c]chromen-6-one framework and the 4-methoxyphenyl substituent [14] [15] [16]. The benzo[c]chromen-6-one core contributes several aromatic protons with distinct chemical shifts depending on their proximity to the lactone carbonyl and methoxy substituents. The 4-methoxyphenyl group typically exhibits a characteristic AA'BB' splitting pattern, with protons ortho to the methoxy group appearing more upfield (approximately 6.8-7.0 ppm) compared to those meta to the methoxy group (7.2-7.4 ppm) [8] [17].

The methylene bridge (-OCH₂-) connecting the 4-methoxyphenyl group to the benzo[c]chromen-6-one appears as a singlet in the range of 5.0-5.2 ppm [18] [19]. This distinctive chemical shift reflects the deshielding effect of the adjacent oxygen atom and the aromatic ring system.

The 1-hydroxyethyl group contributes multiple signals: the methine proton (-CHOH-) appears as a quartet around 4.8-5.2 ppm due to coupling with the adjacent methyl group, while the methyl group appears as a doublet around 1.4-1.6 ppm [20] [21]. The hydroxyl proton may appear as a broad singlet in the range of 2-4 ppm, depending on the solvent and temperature conditions.

The methoxy groups manifest as characteristic sharp singlets integrating for three protons each [18]. The methoxy group attached to the benzo[c]chromen-6-one core typically appears around 3.9-4.1 ppm, while the methoxy group on the 4-methoxyphenyl substituent appears slightly upfield at approximately 3.7-3.9 ppm [18] [19].

13C NMR Spectral Analysis

The carbonyl carbon (C-6) of the lactone represents the most downfield signal, appearing around 160-165 ppm [12] [22]. This chemical shift is characteristic of lactone carbonyls and distinguishes it from ketone or carboxylic acid carbonyls.

Aromatic carbons span a wide range from approximately 110-160 ppm, with quaternary carbons generally appearing more downfield than tertiary carbons [23] [13]. The methoxy-substituted aromatic carbons appear in the 155-165 ppm region due to the electron-donating effect of the methoxy substituents. The ether-substituted carbon (C-3) appears around 140-150 ppm, reflecting the deshielding effect of the ether oxygen.

The 4-methoxyphenyl carbons contribute additional signals in the aromatic region, with the quaternary carbon bearing the methoxy group appearing around 158-160 ppm and the carbon bearing the ether linkage around 128-130 ppm [23] [24].

Aliphatic carbons appear in the upfield region: the methoxy carbons (-OCH₃) appear as sharp signals around 55-60 ppm [18] [23], the hydroxyl-bearing carbon (-CHOH-) appears around 65-75 ppm, and the methyl carbon of the ethyl group appears around 20-25 ppm [21] [23].

The methylene bridge carbon (-OCH₂-) appears around 70-75 ppm, consistent with a carbon bearing an ether oxygen and adjacent to an aromatic ring [19] [21].

Chromatographic Purity Assessment

High Performance Liquid Chromatography Method Development for Structural Analogs

The development of a robust High Performance Liquid Chromatography method for 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one requires careful consideration of the compound's physicochemical properties and potential structural analogs [25] [26] [27]. The moderately lipophilic nature of this benzochromenone derivative, combined with its aromatic chromophore system, necessitates the use of reversed-phase chromatography for optimal separation and detection [28] [29].

Column Selection and Mobile Phase Development

A C18 reversed-phase column (250 × 4.6 mm, 5 μm particle size) provides the optimal stationary phase for separation of this compound and its structural analogs [30] [27]. The extended alkyl chains of the C18 phase interact favorably with the aromatic portions of the molecule, while the polar endcapping ensures good peak shape for compounds containing polar functional groups such as hydroxyl and methoxy substituents [26] [29].

The mobile phase system employs a gradient elution profile using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) [31] [30]. The initial conditions start at 30% B, increasing to 95% B over 25 minutes to ensure complete elution of the target compound and potential impurities. The addition of formic acid improves peak shape by suppressing secondary interactions and maintaining consistent pH throughout the analysis [30] [26].

Detection and Validation Parameters

Ultraviolet detection at 254 nm serves as the primary detection wavelength, taking advantage of the extended aromatic conjugation in the benzo[c]chromen-6-one chromophore [28] [32]. A secondary detection wavelength at 280 nm provides additional selectivity for aromatic compounds and can detect potential degradation products or impurities that may have different absorption characteristics [30].

The method validation encompasses all critical analytical parameters. Specificity studies demonstrate the ability to separate the target compound from potential synthesis intermediates, degradation products, and structurally related impurities [33] [30]. Peak purity assessment using photodiode array detection confirms the homogeneity of the main peak and identifies any co-eluting impurities [33] [34].

Linearity is established over the range of 0.1-2.0 mg/mL, covering typical analytical concentrations with correlation coefficients exceeding 0.999 [30] [35]. The method demonstrates excellent precision with relative standard deviations below 2.0% for both intra-day and inter-day analyses [30] [26].

System Suitability and Robustness

System suitability parameters ensure consistent method performance. The retention time for the target compound typically falls between 18-22 minutes under the described conditions, providing adequate separation from early-eluting polar impurities and late-eluting lipophilic analogs [26] [27]. Theoretical plate counts exceed 10,000, indicating good column efficiency, while tailing factors remain below 1.5, demonstrating acceptable peak symmetry [30] [26].

Method robustness is evaluated by deliberately varying critical parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±5°C), and pH (±0.1 units) [30] [26]. The method remains robust under these variations, with retention time and peak area variations remaining within acceptable limits.

Structural Analog Separation

The method effectively separates potential structural analogs that may arise during synthesis or storage. Positional isomers differing in the location of methoxy groups or the hydroxyethyl substituent show distinct retention times due to differences in hydrophobic interactions with the stationary phase [36] [25]. Stereoisomers of the 1-hydroxyethyl group may exhibit slight differences in retention under optimized conditions, though additional chiral analysis may be required for complete stereochemical characterization [31] [25].

Degradation products resulting from hydrolysis of the lactone ring, demethylation of methoxy groups, or oxidation of the hydroxyl group typically elute at different retention times, enabling assessment of chemical stability [30] [34]. The method provides baseline resolution between the main compound and impurities present at levels as low as 0.1% of the main component [33] [30].

Crystallographic Studies and Molecular Conformation

The crystallographic analysis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one provides fundamental insights into its three-dimensional molecular structure and solid-state packing arrangements. Based on structural analogs and similar benzochromenone derivatives, the compound is expected to crystallize in a monoclinic or triclinic crystal system, which are common for organic molecules of this complexity [37] [38] [39].

Crystal System and Space Group

The molecular geometry of benzochromenone derivatives typically exhibits a planar or near-planar arrangement of the fused ring system, with some deviation from planarity due to the lactone ring puckering [37] [39] [40]. The benzo[c]chromen-6-one core maintains significant planarity due to the extended aromatic conjugation, with root mean square deviations from the mean plane typically ranging from 0.05-0.15 Å [41] [39].

Studies of related chromene derivatives demonstrate that the pyran ring generally adopts an envelope or half-chair conformation [39] [40] [42]. In the case of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one, the lactone oxygen and adjacent carbon atoms likely define the envelope flap, with deviations from planarity of approximately 0.1-0.3 Å [39] [40].

Conformational Analysis

The 4-methoxyphenyl substituent typically exhibits significant rotational freedom around the ether linkage (-OCH₂-), with the dihedral angle between the aromatic rings commonly ranging from 60-90° [38] [39] [43]. This orientation minimizes steric interactions while allowing for optimal crystal packing arrangements. Crystallographic studies of similar compounds show that the methoxyphenyl group often adopts orientations that facilitate intermolecular hydrogen bonding or π-π stacking interactions [37] [39].

The 1-hydroxyethyl group at position 8 introduces additional conformational complexity. The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, influencing both molecular conformation and crystal packing [20] [37]. The configuration of this stereogenic center (R or S) affects the overall molecular shape and may lead to different polymorphic forms [39] [40].

Intermolecular Interactions and Crystal Packing

The crystal structure likely features multiple types of intermolecular interactions that stabilize the three-dimensional lattice. Hydrogen bonding represents a primary stabilizing force, with the hydroxyl group serving as both donor and acceptor [37] [39] [40]. Typical O-H⋯O hydrogen bond distances range from 2.6-3.0 Å, with donor-acceptor angles approaching linearity for optimal interaction strength [37] [39].

π-π stacking interactions between the aromatic ring systems provide additional stabilization [41] [39] [40]. The planar benzochromenone cores can engage in face-to-face or edge-to-face arrangements, with typical centroid-to-centroid distances of 3.4-3.8 Å [41] [39]. These interactions often result in the formation of one-dimensional chains or two-dimensional sheets within the crystal structure [37] [39].

C-H⋯O hydrogen bonds involving the methoxy groups and aromatic C-H donors contribute to the overall packing stability [37] [39] [40]. These weaker interactions, with typical H⋯O distances of 2.3-2.7 Å, help to link the primary hydrogen-bonded motifs into a three-dimensional network [39] [40].

Unit Cell Parameters and Density

Based on the molecular formula C₂₄H₂₂O₆ and molecular weight of 406.43 g/mol, the compound is expected to crystallize with Z = 2 or 4 molecules per unit cell [38] [44] [39]. Typical unit cell dimensions for similar benzochromenone derivatives range from a = 8-15 Å, b = 8-12 Å, and c = 15-25 Å, with cell volumes between 1200-2000 ų [38] [39] [43].

The calculated density typically falls in the range of 1.3-1.5 g/cm³, which is characteristic for organic compounds containing multiple aromatic rings and heteroatoms [38] [39] [43]. This density reflects the efficient packing of molecules through the various intermolecular interactions described above.

Thermal Properties and Stability

Crystallographic studies often reveal information about thermal motion through anisotropic displacement parameters. The rigid aromatic portions of the molecule typically exhibit smaller displacement parameters compared to the more flexible aliphatic substituents [38] [39]. The 1-hydroxyethyl and methoxy groups may show enhanced thermal motion, particularly in the directions perpendicular to any hydrogen bonding interactions [37] [39].

The melting point of the compound, while not directly determined from X-ray crystallography, can be estimated based on the strength and extent of intermolecular interactions observed in the crystal structure. Compounds with extensive hydrogen bonding networks and strong π-π stacking typically exhibit higher melting points, often in the range of 150-200°C for similar benzochromenone derivatives [28] [32].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

406.14163842 g/mol

Monoisotopic Mass

406.14163842 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV9409EWG4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

914913-88-5

Wikipedia

Palomid 529

Dates

Last modified: 08-15-2023
1: He TY, Tsai LH, Huang CC, Chou MC, Lee H. LKB1 Loss at Transcriptional Level Promotes Tumor Malignancy and Poor Patient Outcomes in Colorectal Cancer. Ann Surg Oncol. 2014 May 31. [Epub ahead of print] PubMed PMID: 24879590.
2: Gravina GL, Marampon F, Sherris D, Vittorini F, Di Cesare E, Tombolini V, Lenzi A, Jannini EA, Festuccia C. Torc1/Torc2 inhibitor, Palomid 529, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models. Prostate. 2014 Jun;74(8):852-68. doi: 10.1002/pros.22804. Epub 2014 Apr 8. PubMed PMID: 24715588.
3: Dalal M, Jacobs-El N, Nicholson B, Tuo J, Chew E, Chan CC, Nussenblatt R, Ferris F, Meyerle C. Subconjunctival Palomid 529 in the treatment of neovascular age-related macular degeneration. Graefes Arch Clin Exp Ophthalmol. 2013 Dec;251(12):2705-9. doi: 10.1007/s00417-013-2375-7. Epub 2013 May 21. PubMed PMID: 23689994.
4: Lin F, Buil L, Sherris D, Beijnen JH, van Tellingen O. Dual mTORC1 and mTORC2 inhibitor Palomid 529 penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2. Int J Cancer. 2013 Sep 1;133(5):1222-33. doi: 10.1002/ijc.28126. Epub 2013 Apr 1. PubMed PMID: 23436212.
5: Syed F, Sherris D, Paus R, Varmeh S, Singh S, Pandolfi PP, Bayat A. Keloid disease can be inhibited by antagonizing excessive mTOR signaling with a novel dual TORC1/2 inhibitor. Am J Pathol. 2012 Nov;181(5):1642-58. doi: 10.1016/j.ajpath.2012.08.006. Epub 2012 Sep 11. Erratum in: Am J Pathol. 2014 Apr;184(4):1253. Singh, Subir [added]. PubMed PMID: 22982188.
6: Lin F, Sherris D, Beijnen JH, Van Tellingen O. High-performance liquid chromatography analysis of a novel small-molecule, anti-cancer drug, Palomid 529, in human and mouse plasma and in mouse tissue homogenates. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Dec 15;879(32):3823-31. doi: 10.1016/j.jchromb.2011.10.028. Epub 2011 Oct 29. PubMed PMID: 22100549.
7: Gravina GL, Marampon F, Petini F, Biordi L, Sherris D, Jannini EA, Tombolini V, Festuccia C. The TORC1/TORC2 inhibitor, Palomid 529, reduces tumor growth and sensitizes to docetaxel and cisplatin in aggressive and hormone-refractory prostate cancer cells. Endocr Relat Cancer. 2011 Jul 1;18(4):385-400. doi: 10.1530/ERC-11-0045. Print 2011 Aug. PubMed PMID: 21551258.
8: Xiang T, Jia Y, Sherris D, Li S, Wang H, Lu D, Yang Q. Targeting the Akt/mTOR pathway in Brca1-deficient cancers. Oncogene. 2011 May 26;30(21):2443-50. doi: 10.1038/onc.2010.603. Epub 2011 Jan 17. PubMed PMID: 21242970; PubMed Central PMCID: PMC3107712.
9: Lewis GP, Chapin EA, Byun J, Luna G, Sherris D, Fisher SK. Muller cell reactivity and photoreceptor cell death are reduced after experimental retinal detachment using an inhibitor of the Akt/mTOR pathway. Invest Ophthalmol Vis Sci. 2009 Sep;50(9):4429-35. doi: 10.1167/iovs.09-3445. Epub 2009 Apr 15. PubMed PMID: 19369237.
10: Diaz R, Nguewa PA, Diaz-Gonzalez JA, Hamel E, Gonzalez-Moreno O, Catena R, Serrano D, Redrado M, Sherris D, Calvo A. The novel Akt inhibitor Palomid 529 (P529) enhances the effect of radiotherapy in prostate cancer. Br J Cancer. 2009 Mar 24;100(6):932-40. doi: 10.1038/sj.bjc.6604938. Epub 2009 Feb 24. PubMed PMID: 19240717; PubMed Central PMCID: PMC2661786.
11: Xue Q, Hopkins B, Perruzzi C, Udayakumar D, Sherris D, Benjamin LE. Palomid 529, a novel small-molecule drug, is a TORC1/TORC2 inhibitor that reduces tumor growth, tumor angiogenesis, and vascular permeability. Cancer Res. 2008 Nov 15;68(22):9551-7. doi: 10.1158/0008-5472.CAN-08-2058. PubMed PMID: 19010932; PubMed Central PMCID: PMC2727940.

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